molecular formula C10H8N2O2 B13304347 6-Nitronaphthalen-1-amine CAS No. 3229-88-7

6-Nitronaphthalen-1-amine

Cat. No.: B13304347
CAS No.: 3229-88-7
M. Wt: 188.18 g/mol
InChI Key: OJYQYDTYUWXLSE-UHFFFAOYSA-N
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Description

6-Nitronaphthalen-1-amine is an organic compound with the molecular formula C10H8N2O2 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the 6th position and an amine group (-NH2) at the 1st position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nitronaphthalen-1-amine can be synthesized through several methods. One common approach involves the nitration of naphthalen-1-amine. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 6-Nitronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Nitronaphthalen-1-amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-nitronaphthalen-1-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The amine group can form hydrogen bonds and participate in various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

3229-88-7

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

6-nitronaphthalen-1-amine

InChI

InChI=1S/C10H8N2O2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H,11H2

InChI Key

OJYQYDTYUWXLSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)N

Origin of Product

United States

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